1-(4-(Trifluoromethyl)phenyl)cyclopropanamine
Overview
Description
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is an organic compound with the chemical formula C₁₀H₁₀F₃N. It is a white crystalline solid with a pungent smell and pungency . This compound has certain application value in the field of medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine typically involves the reaction of 4-(Trifluoromethyl)benzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Cyclopropanone derivatives
Reduction: Amine derivatives
Substitution: Various substituted cyclopropanamine derivatives
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, such as modulation of neurotransmitter levels or inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine
- 1-(4-(Trifluoromethyl)phenyl)cyclopropanone
- 1-(4-(Trifluoromethyl)phenyl)cyclopropanol
Uniqueness
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is unique due to its specific trifluoromethyl group attached to the phenyl ring, which imparts distinct chemical and physical properties. This trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and pharmaceutical applications .
Biological Activity
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is a chemical compound notable for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring connected to a cyclopropanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors implicated in diseases such as cancer.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 201.19 g/mol
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties. The presence of the cyclopropanamine structure is associated with significant biological activities, including enzyme inhibition.
Research indicates that this compound may act primarily through its interactions with specific molecular targets, particularly enzymes involved in cancer progression. For instance, it has been studied as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme linked to various cancers. The inhibition of LSD1 can lead to altered gene expression profiles that are favorable for anti-cancer activity .
Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies. Its ability to inhibit LSD1 suggests it may play a role in modulating epigenetic factors associated with tumor growth and metastasis.
- Case Study : In vitro studies demonstrated that derivatives of this compound could effectively reduce cell viability in cancer cell lines, particularly those expressing mutated forms of key signaling pathways such as PI3K-Akt-mTOR .
Enzyme Inhibition
The compound's structure allows it to engage in nucleophilic substitutions, making it a versatile intermediate for further modifications aimed at enhancing biological activity. Its potential as an enzyme inhibitor extends beyond LSD1; it may also affect other targets involved in metabolic pathways critical for cancer cell survival.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYCBTXBMMOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697632 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-86-9 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474709-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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